2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Properties
Molecular Formula |
C26H21N5O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c1-14-7-8-16(11-15(14)2)28-26(32)22-23-25(30-19-6-4-3-5-18(19)29-23)31(24(22)27)17-9-10-20-21(12-17)34-13-33-20/h3-12H,13,27H2,1-2H3,(H,28,32) |
InChI Key |
FRMOLVNNSRNWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCO6)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzodioxol Group: This can be achieved through a coupling reaction using reagents such as palladium catalysts.
Attachment of Dimethylphenyl Group: This step often involves a substitution reaction where the dimethylphenyl group is introduced using suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-amino-1-(1,3-benzodioxol-5-yl): This compound shares the benzodioxol group but has a different core structure.
4-(2-{[2-(1,3-benzodioxol-5-yl)-1-methylethyl]amino}-1-hydroxyethyl)-1,2-benzenediol hydrochloride: Another compound with a benzodioxol group, but with different functional groups and applications.
Uniqueness
The uniqueness of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its combination of multiple aromatic and heterocyclic rings, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrroloquinoxaline core structure, which is known for its diverse biological activities. The presence of functional groups such as amino and carboxamide enhances its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer activity. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For example, a study highlighted the effectiveness of similar quinoxaline derivatives in targeting cancer resistance pathways, suggesting that this compound may also possess similar mechanisms of action .
Antimicrobial Activity
Quinoxaline derivatives are recognized for their antibacterial , antifungal , and antiviral properties. The compound's structural similarities to known antimicrobial agents suggest potential efficacy against a range of pathogens. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains, although specific data on this compound's activity remains limited .
Neuroprotective Effects
The neuroprotective potential of compounds related to pyrroloquinoxalines has been explored in various studies. These compounds are thought to modulate neurotransmitter systems and exhibit antioxidant properties. The specific compound may influence pathways involved in neurodegenerative diseases, although further research is needed to elucidate these effects comprehensively.
The biological activity of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses.
- Induction of Oxidative Stress : By promoting oxidative stress in cancer cells, the compound may trigger apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Study Example
In a recent study published in the Beilstein Journal, quinoxaline derivatives were synthesized and tested for their biological activities. The results indicated that modifications to the quinoxaline structure significantly affected their anticancer potency and selectivity against resistant cancer cell lines . This suggests that similar structural modifications could enhance the efficacy of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Answer: The synthesis involves multi-step organic reactions, typically starting with condensation of a benzodioxol-substituted aldehyde with a pyrroloquinoxaline precursor. Key steps include:
- Condensation: Reacting 1,3-benzodioxol-5-carbaldehyde with ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate under acidic catalysis (e.g., p-toluenesulfonic acid) .
- Substitution: Introducing the 3,4-dimethylphenyl group via nucleophilic aromatic substitution or coupling reactions.
- Purification: Recrystallization or column chromatography to isolate the final product.
Critical Factors for Yield Optimization:
| Parameter | Impact | Example Conditions |
|---|---|---|
| Catalyst | Accelerates condensation | p-Toluenesulfonic acid (5 mol%) |
| Solvent | Polarity affects reaction rate | DMF or dichloromethane |
| Temperature | Higher temps reduce reaction time | 80–100°C for 12–24 hrs |
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carboxamide functionality (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 498.1842 for C₂₇H₂₃N₅O₃).
- Purity Assessment:
- HPLC: Reverse-phase C18 column, gradient elution (90% acetonitrile/water) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Answer: SAR analysis of pyrroloquinoxaline derivatives highlights:
-
Key Substituent Effects:
Substituent Position Impact on Activity Example Reference 1,3-Benzodioxol-5-yl R₁ Enhances lipophilicity and CNS penetration 3,4-Dimethylphenyl R₂ Improves enzyme binding via hydrophobic interactions Carboxamide R₃ Critical for hydrogen bonding with target proteins
Methodological Approach:
- Synthesize analogs with modified substituents (e.g., replacing benzodioxol with naphthyl or halophenyl groups).
- Test in vitro against kinase targets (e.g., EGFR, BRAF) using fluorescence polarization assays .
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?
Answer: Discrepancies often arise from assay conditions or substituent variations:
- Solubility:
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Introduce polar groups (e.g., hydroxyl or PEG chains) without disrupting the quinoxaline core .
- Bioavailability:
- Pharmacokinetic Studies: Administer in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. What mechanistic hypotheses explain its potential anticancer activity?
Answer: Based on structurally related compounds:
- Kinase Inhibition: Competitive binding to ATP pockets in kinases (e.g., JAK2 or Aurora B), validated via X-ray crystallography .
- Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) in HT-29 colon cancer cells .
- Experimental Validation:
- Western Blotting: Quantify protein expression post-treatment.
- Flow Cytometry: Assess cell cycle arrest (G2/M phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
